![molecular formula C18H18FeN2NaO6- B092596 sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron CAS No. 16455-61-1](/img/structure/B92596.png)
sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) is a chelating agent widely used in agriculture and horticulture. It is known for its stability and effectiveness in chelating iron ions, making it an essential compound for addressing iron deficiencies in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) involves a multi-step process. Initially, phenol is dissolved in water, followed by the addition of potassium permanganate, ethylenediamine solution, glyoxylic acid solution, and sodium hydroxide solution at temperatures between 55°C to 60°C. This mixture is then heated to 90°C to 95°C, and iron oxide powder is added, maintaining the temperature for 2 hours to obtain the final product .
Industrial Production Methods
On an industrial scale, a one-step Mannich reaction is employed to synthesize sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid). This method involves reacting phenol, ethylenediamine, sodium hydroxide, and glyoxylic acid at elevated temperatures, followed by the addition of ferric salts to form the chelate .
Chemical Reactions Analysis
Types of Reactions
Sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) primarily undergoes chelation reactions. It forms stable complexes with iron ions, which are resistant to microbial degradation and remain effective over a wide pH range .
Common Reagents and Conditions
The common reagents used in the synthesis of sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) include phenol, ethylenediamine, glyoxylic acid, sodium hydroxide, and ferric salts. The reactions are typically carried out at temperatures ranging from 55°C to 95°C .
Major Products
The major product of these reactions is the sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) chelate, which is highly stable and effective in chelating iron ions .
Scientific Research Applications
Sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) has numerous applications in scientific research:
Agriculture: It is used as a micronutrient fertilizer to address iron deficiencies in plants, enhancing growth and yield.
Horticulture: It is employed to treat chlorosis in ornamental plants, particularly those growing in calcareous soils.
Environmental Science: It is used in phytoextraction to remove heavy metals from contaminated soils.
Industrial Applications: It is utilized in the production of stable iron chelates for various industrial processes.
Mechanism of Action
Sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) works by forming stable complexes with iron ions, preventing their precipitation and making them bioavailable to plants. This chelation process involves the binding of iron ions to the nitrogen and oxygen atoms in the ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) molecule, stabilizing the iron in a soluble form .
Comparison with Similar Compounds
Similar Compounds
Ferric sodium ethylenediaminetetraacetate: Another chelating agent used to solubilize iron ions in water.
Ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) sulfonic acid: A similar compound with slightly different chemical properties.
Uniqueness
Sodium ferric ethylenediamine-N,N’-bis(2-hydroxyphenylacetic acid) is unique due to its high stability and effectiveness in a wide pH range, making it particularly suitable for use in alkaline soils where other iron chelates may not be effective .
Properties
CAS No. |
16455-61-1 |
---|---|
Molecular Formula |
C18H18FeN2NaO6- |
Molecular Weight |
437.2 g/mol |
IUPAC Name |
sodium;[carboxy-(2-hydroxyphenyl)methyl]-[2-[carboxy-(2-hydroxyphenyl)methyl]azanidylethyl]azanide;iron |
InChI |
InChI=1S/C18H18N2O6.Fe.Na/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;;/h1-8,15-16,21-22H,9-10H2,(H,23,24)(H,25,26);;/q-2;;+1 |
InChI Key |
LJVSZIAYKJADQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C(=O)O)NCCNC(C2=CC=CC=C2[O-])C(=O)O)O.[Na+].[Fe] |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)[N-]CC[N-]C(C2=CC=CC=C2O)C(=O)O)O.[Na+].[Fe] |
Key on ui other cas no. |
16455-61-1 |
physical_description |
Liquid, Other Solid; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; NKRA; Pellets or Large Crystals |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.